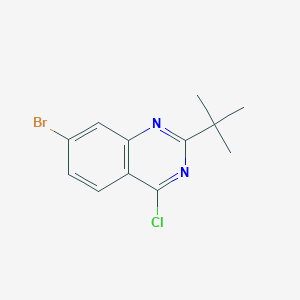
7-Bromo-2-(tert-butyl)-4-chloroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(tert-butyl)-4-chloroquinazoline is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline can be achieved through several synthetic routes. One common method involves the reaction of 2-(tert-butyl)-4-chloroaniline with bromine in the presence of a suitable catalyst. The reaction conditions typically include:
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Iron(III) bromide or aluminum bromide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
7-Bromo-2-(tert-butyl)-4-chloroquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced quinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium aluminum hydride can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Products: Various substituted quinazolines with different functional groups.
Oxidation Products: Quinazoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives with altered electronic properties.
科学研究应用
7-Bromo-2-(tert-butyl)-4-chloroquinazoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a molecular probe to study the interactions of quinazoline derivatives with biological targets such as receptors and enzymes.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 7-Bromo-2-(tert-butyl)-4-chloroquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells. The presence of bromine, tert-butyl, and chlorine substituents enhances the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
7-Bromo-2-(tert-butyl)-4-methylquinazoline: Similar structure with a methyl group instead of chlorine.
7-Bromo-2-(tert-butyl)-4-fluoroquinazoline: Similar structure with a fluorine atom instead of chlorine.
7-Bromo-2-(tert-butyl)-4-iodoquinazoline: Similar structure with an iodine atom instead of chlorine.
Uniqueness
7-Bromo-2-(tert-butyl)-4-chloroquinazoline is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The combination of bromine, tert-butyl, and chlorine substituents provides a distinct set of chemical and biological properties that can be leveraged for specific applications in medicinal chemistry and material science.
属性
CAS 编号 |
887592-23-6 |
|---|---|
分子式 |
C12H12BrClN2 |
分子量 |
299.59 g/mol |
IUPAC 名称 |
7-bromo-2-tert-butyl-4-chloroquinazoline |
InChI |
InChI=1S/C12H12BrClN2/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3 |
InChI 键 |
LWKGNWUBFRQQRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B11832462.png)
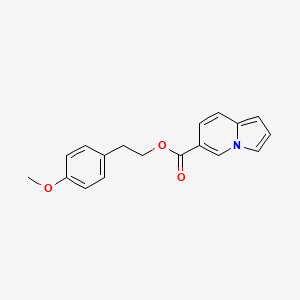
![Silane, (1,1-dimethylethyl)dimethyl[[1-(phenylmethoxy)ethenyl]oxy]-](/img/structure/B11832479.png)
![methyl N-{5'-bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11832482.png)
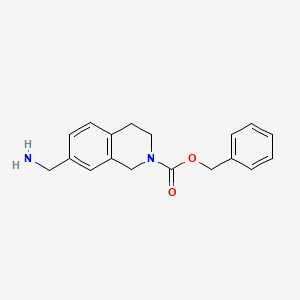
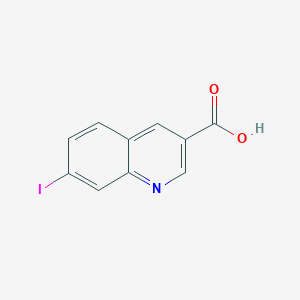
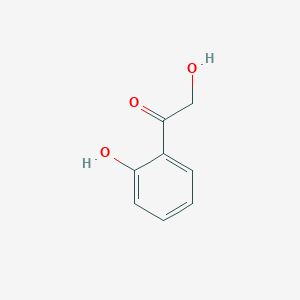
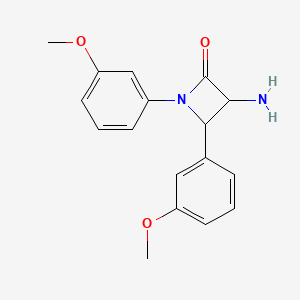
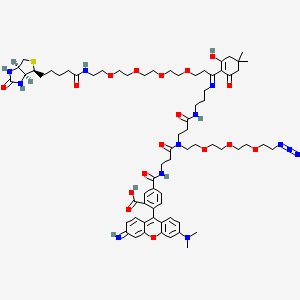
![1-({4-[Chloro(diphenyl)methyl]benzoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B11832519.png)

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
